![molecular formula C16H18N4O2 B11836056 (R)-4-(2-(1-Hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanone](/img/structure/B11836056.png)
(R)-4-(2-(1-Hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanone
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Overview
Description
®-4-(2-(1-Hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanone is a complex organic compound that features a unique arrangement of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(2-(1-Hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanone typically involves multi-step organic reactions. The process may start with the preparation of the imidazo[4,5-d]pyrrolo[2,3-b]pyridine core, followed by the introduction of the hydroxyethyl group and the cyclohexanone moiety. Common reagents used in these steps include strong bases, oxidizing agents, and protecting groups to ensure selective reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
®-4-(2-(1-Hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The imidazo[4,5-d]pyrrolo[2,3-b]pyridine core can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone, while reduction of the imidazo[4,5-d]pyrrolo[2,3-b]pyridine core could lead to a partially or fully saturated ring system.
Scientific Research Applications
JAK Inhibition
One of the most significant applications of this compound is its role as a selective inhibitor of Janus kinase (JAK) family members, particularly JAK1. Research indicates that the hydroxyethyl group enhances selectivity for JAK1 over JAK2, which is crucial for minimizing side effects in therapeutic applications. The differential interactions between the compound and the JAK isoforms have been elucidated through X-ray crystallography studies, demonstrating its potential in treating autoimmune diseases and certain cancers .
Anticancer Activity
The imidazo[4,5-d]pyrrolo[2,3-b]pyridine derivatives have shown promising anticancer properties. Studies have reported that these compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. Their mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .
Anti-inflammatory Effects
Preliminary investigations suggest that (R)-4-(2-(1-Hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanone exhibits anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where JAK inhibitors are beneficial. The compound's ability to reduce pro-inflammatory cytokine production makes it a candidate for further development in inflammatory disease treatments .
Synthetic Approaches
The synthesis of this compound has been achieved through various methods involving cyclocondensation reactions. These synthetic strategies often focus on utilizing readily available starting materials to enhance yield and efficiency .
Case Study 1: Selectivity in JAK Inhibition
A study highlighted the structure-based discovery of this compound's selectivity for JAK1 over JAK2. The findings indicated that modifications to the hydroxyethyl moiety significantly impacted binding affinity and selectivity profiles. This case underscores the importance of molecular design in developing targeted therapies for conditions like rheumatoid arthritis .
Case Study 2: Anticancer Efficacy
In vitro studies demonstrated that derivatives of this compound exhibited potent activity against several cancer cell lines, including breast cancer (MCF-7) and leukemia (K562). The observed effects included reduced cell viability and increased apoptosis rates, suggesting a viable pathway for developing new anticancer agents .
Mechanism of Action
The mechanism of action of ®-4-(2-(1-Hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanone would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound’s effects might be mediated through pathways involving signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
®-4-(2-(1-Hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanone: shares similarities with other imidazo[4,5-d]pyrrolo[2,3-b]pyridine derivatives.
Cyclohexanone derivatives: Compounds with a cyclohexanone moiety often exhibit similar reactivity and applications.
Uniqueness
The uniqueness of ®-4-(2-(1-Hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanone lies in its specific combination of functional groups and stereochemistry. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
(R)-4-(2-(1-Hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanone, with the CAS number 1418199-15-1, is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C16H20N4O2
- Molecular Weight : 300.36 g/mol
- Boiling Point : Predicted at 523.9 ± 60.0 °C
- Density : 1.54 ± 0.1 g/cm³
- pKa : 15.06 ± 0.40 (predicted)
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its effects on cancer cells and neurological functions.
Anticancer Activity
Research indicates that imidazo[4,5-d]pyrrolo[2,3-b]pyridine derivatives exhibit significant anticancer properties. For instance:
- A study demonstrated that related compounds can induce apoptosis in cancer cells through caspase-dependent pathways, suggesting that this compound may share similar mechanisms of action .
- The compound's structure suggests potential interaction with various molecular targets involved in tumor growth and survival.
Neuroprotective Effects
The compound's structural characteristics indicate possible neuroprotective effects:
- Related compounds have shown promise in inhibiting enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are crucial for maintaining neurotransmitter levels .
- In vitro studies have indicated that modifications in the imidazo-pyridine structure can enhance neuroprotective activity against oxidative stress .
Case Studies and Research Findings
Several studies have highlighted the biological activities of compounds similar to this compound:
The proposed mechanisms through which this compound may exert its biological effects include:
- Enzyme Inhibition : Inhibition of AChE and MAO could lead to increased levels of neurotransmitters, potentially improving cognitive function and providing neuroprotection.
- Induction of Apoptosis : Through activation of caspases and modulation of apoptotic pathways in cancer cells.
Properties
Molecular Formula |
C16H18N4O2 |
---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
4-[4-[(1R)-1-hydroxyethyl]-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-3-yl]cyclohexan-1-one |
InChI |
InChI=1S/C16H18N4O2/c1-9(21)16-19-13-8-18-15-12(6-7-17-15)14(13)20(16)10-2-4-11(22)5-3-10/h6-10,21H,2-5H2,1H3,(H,17,18)/t9-/m1/s1 |
InChI Key |
CVOUIMZGYXEPIL-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](C1=NC2=CN=C3C(=C2N1C4CCC(=O)CC4)C=CN3)O |
Canonical SMILES |
CC(C1=NC2=CN=C3C(=C2N1C4CCC(=O)CC4)C=CN3)O |
Origin of Product |
United States |
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